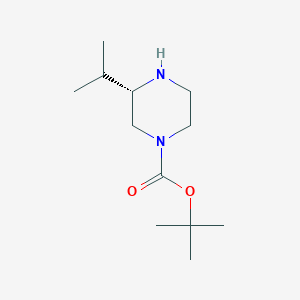

(S)-1-Boc-3-isopropylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647492 | |

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-54-9 | |

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-1-Boc-3-isopropylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known physical and chemical properties of (S)-1-Boc-3-isopropylpiperazine, a key chiral building block used in the synthesis of various pharmaceutical compounds.

Introduction

This compound, with the CAS Number 475272-54-9, is a heterocyclic organic compound.[1][2] It features a piperazine ring substituted with an isopropyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center where the isopropyl group is attached. This compound serves as a valuable intermediate in medicinal chemistry, primarily in the development of novel therapeutic agents. Its structural features, combining a chiral center with the versatile piperazine scaffold, make it a significant component in the synthesis of complex target molecules.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. The data presented is a combination of experimentally determined values and predicted data from computational models.

| Property | Value | Source |

| CAS Number | 475272-54-9 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 298.4 ± 15.0 °C (Predicted) | [2] |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.39 ± 0.40 (Predicted) | [2] |

| Storage Conditions | Room temperature, under inert atmosphere, kept in a dark place | [2][4] |

Synonyms:

-

(S)-tert-butyl 3-isopropylpiperazine-1-carboxylate[2]

-

tert-butyl (S)-3-isopropylpiperazine-1-carboxylate[2]

-

(S)-1-N-Boc-3-isopropylpiperazine[2]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While raw spectra are not provided here, the availability of key spectral data is noted.

-

¹H NMR: Proton Nuclear Magnetic Resonance data is available for this compound, which helps in confirming the arrangement of hydrogen atoms within the molecule.[5]

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule.[5]

-

Mass Spectrometry (MS): Mass spectral data is available, allowing for the determination of the molecular weight and fragmentation pattern.[5]

-

Infrared Spectroscopy (IR): IR data helps in identifying the functional groups present in the molecule, such as C-H, N-H, and C=O bonds from the Boc group.[5]

Logical Structure of this compound

The following diagram illustrates the key structural components of the molecule and their connectivity.

References

- 1. This compound | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. (S)-1-N-Boc-3-isopropylpiperazine | 475272-54-9 [amp.chemicalbook.com]

- 3. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. (S)-1-N-Boc-3-isopropylpiperazine(475272-54-9) 1H NMR [m.chemicalbook.com]

(S)-1-Boc-3-isopropylpiperazine CAS number and structure

An In-depth Technical Guide to (S)-1-Boc-3-isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral derivative of piperazine, serves as a crucial building block in modern medicinal chemistry. Its stereospecific structure, combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to drug development professionals.

Core Chemical and Physical Properties

This compound, systematically named (S)-tert-butyl 3-isopropylpiperazine-1-carboxylate, is a key intermediate in organic synthesis. The presence of a chiral center at the 3-position and a Boc-protected amine at the 1-position allows for sequential and controlled functionalization of the piperazine ring.

Structure:

Caption: General synthetic workflow using this compound.

Logical Relationships in Application

The strategic importance of this compound stems from the logical combination of its structural features, which directly contribute to its utility in drug development.

Caption: Key structural features and their contribution to drug development.

Conclusion

This compound is a high-value chiral building block that provides medicinal chemists with a reliable and versatile tool for the synthesis of novel therapeutics. Its well-defined stereochemistry, combined with the robust and easily removable Boc protecting group, facilitates complex synthetic routes. Understanding the core properties and experimental protocols associated with this compound is essential for professionals engaged in the demanding field of drug discovery and development.

(S)-1-Boc-3-isopropylpiperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on (S)-1-Boc-3-isopropylpiperazine, a chiral piperazine derivative commonly utilized as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its unique structural features make it a valuable synthon for introducing a constrained diamine pharmacophore.

Molecular and Physical Properties

The fundamental molecular attributes of this compound are summarized below. These properties are critical for reaction planning, characterization, and integration into drug discovery workflows.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂[1][2] |

| Molecular Weight | 228.33 g/mol [1][2][3] |

| CAS Number | 475272-54-9[1] |

| Density | 0.98 g/cm³[2] |

| Boiling Point | 298.4 °C at 760 mmHg[2] |

| Flash Point | 134.2 °C[2] |

Chemical Structure and Identifiers

The structure of this compound features a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and substituted with an isopropyl group at the 3-position, conferring chirality to the molecule.

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are highly dependent on the specific synthetic route and target molecule. As a versatile building block, it is primarily employed in nucleophilic substitution and coupling reactions. Researchers utilizing this compound would typically deprotect the Boc group under acidic conditions to reveal the secondary amine, which can then participate in a variety of bond-forming reactions.

Given that this compound is a synthetic building block rather than a biologically active agent with a known mechanism of action, information on specific signaling pathways is not applicable. Its role in drug development is upstream, providing a structural motif that may be incorporated into a wide range of potential therapeutics targeting various biological pathways. The piperazine ring itself is a common feature in many marketed drugs due to its favorable pharmacokinetic properties.[4]

Synthesis and Upstream Chemicals

The synthesis of piperazine derivatives can be achieved through various methods, including the hydrogenation of pyrazine derivatives.[4] A key upstream starting material for similar structures is (S)-2-(Boc-amino)-3-methylbutyric acid.[3] The logical relationship of its synthetic role is illustrated below.

References

A Technical Guide to (S)-1-Boc-3-isopropylpiperazine: A Chiral Building Block for Drug Discovery

This document provides a comprehensive technical overview of (S)-1-Boc-3-isopropylpiperazine, a key chiral intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the compound's chemical identity, properties, a representative synthetic protocol, and its applications in modern drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a piperazine ring substituted with an isopropyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center (C3). The Boc protecting group enhances the compound's solubility and stability, making it a versatile intermediate for multi-step organic synthesis.[1]

The formal IUPAC name for this compound is tert-butyl (3S)-3-isopropylpiperazine-1-carboxylate .[2]

Table 1: Chemical and Physical Properties

| Property | Value | References |

| IUPAC Name | tert-butyl (3S)-3-isopropylpiperazine-1-carboxylate | [2] |

| CAS Number | 475272-54-9 | [2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| Synonyms | (S)-tert-butyl 3-isopropylpiperazine-1-carboxylate; (S)-1-N-Boc-3-isopropylpiperazine | [2] |

Table 2: Available Analytical Data

| Data Type | Availability | References |

| ¹H NMR | Available from commercial suppliers and chemical databases. | [3] |

| ¹³C NMR | Available from commercial suppliers and chemical databases. | [3] |

| Mass Spectrometry (MS) | Available from commercial suppliers and chemical databases. | [3] |

| Infrared Spectroscopy (IR) | Available from commercial suppliers and chemical databases. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective N-protection of the corresponding chiral piperazine precursor, (S)-2-isopropylpiperazine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for introducing the Boc protecting group onto a secondary amine.

This protocol is a representative method based on the synthesis of structurally similar compounds, such as (S)-1-Boc-3-methylpiperazine.[4]

Materials:

-

(S)-2-isopropylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-2-isopropylpiperazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane to the stirred piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via silica gel column chromatography, if necessary, to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including aqueous solubility and the ability to modulate basicity.[5] this compound serves as a valuable chiral building block for introducing this important moiety into complex target molecules with precise stereochemical control.[1]

Key Application Areas:

-

Chiral Intermediate: It is a crucial starting material for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). The stereospecificity is often critical for drug efficacy and safety.

-

CNS Agents and Kinase Inhibitors: The piperazine core is prevalent in molecules targeting the central nervous system (CNS) and in various kinase inhibitors used in oncology.[1] This compound provides a synthetically accessible route to such structures.

-

Lead Optimization: In the drug discovery process, intermediates like this are used to modify lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles and to enhance binding affinity to biological targets.[] The isopropyl group provides steric bulk and lipophilicity that can be crucial for optimizing ligand-receptor interactions.

Caption: Role in a typical drug discovery workflow.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. (S)-1-N-Boc-3-isopropylpiperazine(475272-54-9) 1H NMR [m.chemicalbook.com]

- 4. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-Boc-3-isopropylpiperazine for Researchers and Drug Development Professionals

Introduction: (S)-1-Boc-3-isopropylpiperazine, a chiral monosubstituted piperazine derivative, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, including the stereocenter at the 3-position and the Boc-protecting group, make it a crucial intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of phosphodiesterase 4 (PDE4) inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale drug development projects. The typical purity offered by suppliers is ≥97%.

Table 1: Commercial Supplier Information for this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| Ambeed, Inc. | A283766 | ≥97% | 250mg, 1g, 5g |

| BLD Pharmatech Ltd. | BP22326696 | ≥97% | 1g, 5g, 25g |

| Xiamen Equation Chemical Co.,Ltd. | XECC396819840 | ≥98% | 1g, 5g, 10g, 25g, 100g |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | CS19077 | ≥98% | 1g, 5g, 10g |

| Manchester Organics Limited | X22256 | ≥97% | 1g, 5g |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 475272-54-9 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Boiling Point | 298.4 °C at 760 mmHg | [2] |

| Density | 0.98 g/cm³ | [2] |

| Flash Point | 134.2 °C | [2] |

| Vapor Pressure | 0.00127 mmHg at 25°C | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectra available from multiple sources. |

| ¹³C NMR | Spectra available from multiple sources. |

| Mass Spectrometry | Spectra available from multiple sources. |

| IR Spectroscopy | Spectra available from multiple sources. |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its application in the development of chiral drugs. The most common strategies involve either the resolution of a racemic mixture of 3-isopropylpiperazine followed by Boc protection, or an asymmetric synthesis approach.

Chiral Resolution and Boc Protection

A widely used method for obtaining the desired (S)-enantiomer is through chiral resolution of the racemic 3-isopropylpiperazine.[3] This process typically involves the use of a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. Once the enantiomerically pure (S)-3-isopropylpiperazine is isolated, the Boc protecting group is introduced.

Experimental Protocol: Boc Protection of (S)-3-isopropylpiperazine

This protocol describes a general procedure for the N-Boc protection of a piperazine derivative.

Materials:

-

(S)-3-isopropylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve (S)-3-isopropylpiperazine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

-

Add TEA or DIPEA (1.2 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 equiv.) in anhydrous DCM to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application in Drug Development: Synthesis of PDE4 Inhibitors

This compound is a key intermediate in the synthesis of various therapeutic agents, notably as a building block for phosphodiesterase 4 (PDE4) inhibitors.[2] PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition has been shown to be an effective strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The chiral nature of the 3-isopropylpiperazine moiety is often critical for the potency and selectivity of these inhibitors.

The general synthetic approach involves the deprotection of the Boc group from this compound, followed by coupling of the resulting secondary amine with a suitable carboxylic acid or heteroaromatic compound.

Synthetic Workflow: From this compound to a PDE4 Inhibitor Analog

The following diagram illustrates a representative synthetic workflow for the preparation of a PDE4 inhibitor analog starting from this compound.

Caption: Synthetic workflow for a PDE4 inhibitor analog.

Experimental Protocol: Amide Coupling of (S)-3-isopropylpiperazine with a Carboxylic Acid

This protocol outlines a general procedure for the amide bond formation, a key step in the synthesis of many PDE4 inhibitors.

Materials:

-

(S)-3-isopropylpiperazine (from Boc deprotection)

-

Carboxylic acid precursor (1.0 equiv.)

-

HATU (1.1 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the carboxylic acid precursor (1.0 equiv.) in anhydrous DMF.

-

Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add (S)-3-isopropylpiperazine (1.1 equiv.) to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final PDE4 inhibitor analog.

Signaling Pathway of PDE4 Inhibitors

PDE4 inhibitors exert their anti-inflammatory effects by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP, these drugs lead to an accumulation of cAMP in inflammatory and immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.

Caption: Simplified signaling pathway of PDE4 inhibitors.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of potent and selective PDE4 inhibitors. This guide has provided essential technical information, including commercial availability, physical and spectroscopic data, synthetic protocols, and a relevant biological pathway, to support researchers and drug development professionals in their endeavors to utilize this important chemical entity.

References

(S)-1-Boc-3-isopropylpiperazine: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for (S)-1-Boc-3-isopropylpiperazine. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The following sections detail hazard identification, personal protective equipment, handling and storage procedures, emergency protocols, and waste disposal.

Compound Identification and Properties

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |

| Molecular Weight | 228.33 g/mol | N/A |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | Not available | N/A |

| Flash Point | Not available | N/A |

| Storage Temperature | Room temperature, under inert atmosphere | Inferred from related compounds |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess the following hazards. These are based on the hazard classifications of similar Boc-protected piperazine compounds.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures should be implemented to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles and a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and replaced if damaged.

-

Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron and boots should be used.[2]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If the formation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

General Handling Protocol

-

Preparation:

-

Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

-

Verify that an eyewash station and safety shower are readily accessible.[2]

-

Have appropriate spill cleanup materials available.

-

-

Handling the Compound:

-

Post-Handling:

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in a tightly sealed container in a dry and well-ventilated place.[2]

-

Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[2]

-

Store at room temperature.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Notify your institution's environmental health and safety department.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should handle the cleanup.

-

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Chiral Purity of (S)-1-Boc-3-isopropylpiperazine

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). (S)-1-Boc-3-isopropylpiperazine, a key intermediate in the development of various therapeutic agents, requires robust analytical methods to quantify its chiral purity. This technical guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation for determining the enantiomeric excess (e.e.) of this compound.

Introduction to Chiral Purity Analysis

Chirality is a critical attribute of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the stereochemical composition of drug substances. The determination of chiral purity, typically expressed as enantiomeric excess (% e.e.), is a crucial step in the quality control of chiral intermediates like this compound.

Several chromatographic techniques are employed for chiral separations, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prevalent in the pharmaceutical industry. Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative. The choice of technique often depends on factors such as analyte properties, required sensitivity, sample throughput, and instrument availability.

Synthesis of this compound

The synthesis of enantiomerically enriched this compound can be achieved through various strategies, including asymmetric synthesis or the resolution of a racemic mixture. A common approach involves the use of a chiral auxiliary or a chiral pool starting material to introduce the desired stereochemistry.

A representative synthetic pathway can be envisioned starting from a chiral amino acid, which guides the stereoselective formation of the piperazine ring. Subsequent protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group yields the target compound. It is crucial to employ analytical techniques throughout the synthesis to monitor the stereochemical integrity of the intermediates and the final product.

Analytical Methodologies for Chiral Purity Determination

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector in the background electrolyte in CE.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including N-Boc protected amines.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and improved resolution for certain compounds. SFC often utilizes the same types of chiral stationary phases as HPLC.

Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires minimal sample and solvent. The separation is achieved by adding a chiral selector, such as a cyclodextrin derivative, to the running buffer.[1][2]

Quantitative Data on Chiral Purity

The following table summarizes representative quantitative data for the chiral purity analysis of this compound using chiral HPLC and SFC. These values are based on typical performance characteristics of these methods for closely related analogs.

| Parameter | Chiral HPLC | Chiral SFC |

| Chiral Stationary Phase | Chiralpak® IC-3 | Chiralpak® IC |

| Enantiomeric Excess (% e.e.) | > 99.5% | > 99.5% |

| Limit of Detection (LOD) | ~0.05% of the (S)-enantiomer | ~0.05% of the (S)-enantiomer |

| Limit of Quantification (LOQ) | ~0.15% of the (S)-enantiomer | ~0.15% of the (S)-enantiomer |

| Resolution (Rs) | > 2.0 | > 2.5 |

| Analysis Time | 15-20 minutes | 5-10 minutes |

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the determination of the chiral purity of this compound by chiral HPLC and SFC. These methods are based on established procedures for structurally similar compounds.[3]

Representative Chiral HPLC Method

Instrumentation:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)

Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Representative Chiral SFC Method

Instrumentation:

-

SFC system with a UV detector and back-pressure regulator

-

Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (85:15, v/v)

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection Wavelength: 215 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Visualizations

Experimental Workflow for Chiral Purity Analysis

Caption: Workflow for Chiral Purity Analysis.

Logical Relationship of Analytical Techniques

Caption: Analytical Techniques for Chiral Purity.

References

The Pivotal Role of (S)-1-Boc-3-isopropylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-isopropylpiperazine has emerged as a crucial chiral building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. Its inherent structural features, including a chiral center and a protected amine, provide a versatile platform for creating compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the significance of this molecule, exploring its application in the synthesis of bioactive agents, particularly in the realm of Central Nervous System (CNS) disorders and inflammation.

The piperazine ring is a well-established "privileged scaffold" in drug discovery, meaning it is a recurring motif in a wide array of biologically active compounds. The introduction of a chiral isopropyl group at the 3-position, as seen in this compound, imparts specific three-dimensional conformations that can lead to improved interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective chemical modifications on the other nitrogen, a critical feature for building molecular complexity in a controlled manner.

Application in the Development of Phosphodiesterase 4 (PDE4) Inhibitors

A significant application of this compound is in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition has been a major focus for the development of treatments for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

Derivatives incorporating the (S)-3-isopropylpiperazine moiety have shown promise as effective PDE4 inhibitors. The specific stereochemistry and the nature of the substituent on the piperazine nitrogen are critical for achieving high potency and selectivity.

Quantitative Data: PDE4 Inhibition

While specific quantitative data for a wide range of derivatives is often proprietary, patent literature provides valuable insights into the potency of compounds synthesized using this compound. For instance, certain therapeutic piperazines designed as PDE4 inhibitors have demonstrated significant activity in preclinical studies.[2][3] The development of these compounds underscores the importance of the chiral isopropylpiperazine scaffold in achieving desired pharmacological effects.

| Compound Class | Target | Key Structural Feature | Potency (Example) |

| Heteroaromatic Piperazine Derivatives | PDE4 | (S)-3-isopropylpiperazine | High inhibitory activity |

Role in Targeting the Central Nervous System

The isopropylpiperazine moiety is a key feature in compounds targeting the central nervous system (CNS).[4] The chirality introduced by the isopropyl group is particularly important, as different enantiomers of a drug can have vastly different biological activities and efficacy. The use of enantiomerically pure this compound allows medicinal chemists to design and synthesize stereospecific drug candidates, which is crucial for developing therapies with improved efficacy and safety profiles for a range of neurological and psychiatric conditions.[4]

Experimental Protocols: A General Approach to Derivatization

The synthesis of novel drug candidates using this compound typically involves two key steps: deprotection of the Boc group followed by functionalization of the newly exposed secondary amine.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved under anhydrous acidic conditions.

Protocol:

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (DCM), dioxane, or ethyl acetate).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt of (S)-3-isopropylpiperazine can be used directly in the next step or neutralized with a base to obtain the free amine.

N-Alkylation or N-Arylation of the Piperazine Core

The deprotected (S)-3-isopropylpiperazine can be further modified at the secondary amine position through various chemical reactions, most commonly N-alkylation or N-arylation.

Protocol for N-Alkylation (reductive amination):

-

Dissolve (S)-3-isopropylpiperazine and an appropriate aldehyde or ketone in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol).

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic and Signaling Pathways

To better illustrate the utility of this compound in drug discovery, the following diagrams outline a typical synthetic workflow and a simplified representation of the PDE4 signaling pathway.

Caption: General synthetic workflow utilizing this compound.

Caption: Simplified PDE4 signaling pathway and the inhibitory action of its derivatives.

Conclusion

This compound stands out as a valuable and versatile chiral building block in the field of medicinal chemistry. Its application in the development of PDE4 inhibitors and CNS-active agents highlights its potential for creating drugs with improved therapeutic profiles. The ability to control stereochemistry and selectively functionalize the piperazine core makes it an indispensable tool for researchers and scientists dedicated to the discovery and development of new medicines. As drug discovery continues to evolve, the importance of such well-defined and strategically designed building blocks will undoubtedly grow.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101490017B - Therapeutic piperazines as pde4 inhibitors - Google Patents [patents.google.com]

- 3. AU2007221021B2 - Therapeutic piperazines as PDE4 inhibitors - Google Patents [patents.google.com]

- 4. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

An In-depth Technical Guide to (S)-1-Boc-3-isopropylpiperazine Derivatives and Analogs for Researchers and Drug Development Professionals

An Introduction to a Privileged Scaffold in Medicinal Chemistry

(S)-1-Boc-3-isopropylpiperazine and its derivatives represent a significant class of chiral building blocks in modern drug discovery. The inherent structural features of the piperazine ring, combined with the stereospecificity introduced by the isopropyl group at the 3-position and the strategic placement of the Boc protecting group, make this scaffold a versatile starting point for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies and Methodologies

The synthesis of derivatives from the this compound core primarily involves the functionalization of the unprotected secondary amine. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group, allowing for selective reactions at the N4 position. Common synthetic transformations include N-alkylation, N-arylation, and amide bond formation.

General Protocol for N-Alkylation of this compound

A standard method for introducing alkyl substituents at the N4 position is through nucleophilic substitution with alkyl halides.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: The alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.2 equivalents) is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to 50-80°C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reductive Amination for N-Alkylation

An alternative to direct alkylation, particularly for introducing more complex or sterically hindered groups, is reductive amination.

Experimental Protocol:

-

Imine Formation: this compound (1.0 equivalent) is dissolved in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), followed by the addition of an aldehyde or ketone (1.0-1.2 equivalents) and a few drops of acetic acid to catalyze imine/enamine formation.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, as indicated by TLC or LC-MS.

-

Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the versatility of this scaffold in targeting various enzymes and receptors.

Antimicrobial and Antifungal Activity

Piperazine derivatives are known to exhibit significant antimicrobial and antifungal properties. While specific data for a broad range of this compound derivatives is not extensively published in a single study, the general class of piperazine-containing compounds has shown promise. For instance, various N-aryl and N-alkyl piperazine derivatives have been synthesized and tested against a panel of bacteria and fungi, with some compounds showing significant activity. The antimicrobial potential is often influenced by the nature of the substituent on the piperazine nitrogen.

Table 1: Representative Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| N-Aryl Piperazines | Staphylococcus aureus | 1.56 - 6.25 | [1] |

| N-Alkyl Piperazines | Escherichia coli | 3.12 - 12.5 | [1] |

| Piperazine Amides | Candida albicans | >50 | [1] |

Enzyme Inhibition: Kinase and Topoisomerase Inhibitors

The piperazine scaffold is a common feature in many kinase inhibitors. By presenting substituents in a defined spatial orientation, it can effectively interact with the ATP-binding site of kinases. Although specific IC50 values for a series of this compound derivatives against a particular kinase are not compiled in a single public source, related structures have shown potent inhibitory activity. For example, piperazine amides have been identified as novel c-jun N-terminal kinase (JNK) inhibitors.

Furthermore, piperazine-based compounds have been investigated as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV, which are essential bacterial enzymes.[2] These NBTIs show promise for overcoming resistance to existing antibiotics like fluoroquinolones.[3]

Table 2: Representative Enzyme Inhibition Data for Piperazine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Piperazine Amides | JNK3 | 0.1 - 10 | [4] |

| N-Aryl Piperazines | EGFR | 0.11 - 2.15 | [5] |

| Piperazine-based NBTIs | E. coli DNA Gyrase | <1 | [3] |

Note: This table provides examples of the inhibitory potential of piperazine-containing molecules against various enzymes. The development of specific this compound derivatives would require targeted screening against desired enzymes.

G-Protein Coupled Receptor (GPCR) Antagonism

The arylpiperazine moiety is a well-established pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6] Additionally, derivatives of piperazine have been explored as antagonists for chemokine receptors like CCR2 and CCR5, which are involved in inflammatory responses and HIV entry, respectively. The design of these antagonists often involves appending specific aromatic or heteroaromatic groups to the piperazine core.

Table 3: Representative GPCR Antagonist Activity of Piperazine Derivatives

| Compound Class | Target Receptor | IC50 (µM) | Reference |

| N-Aryl Piperazine-1-carboxamides | CCR2 | 0.01 - 1 | [7] |

| Piperazine Derivatives | CCR5 | 0.44 - 6.29 | [8][9] |

Note: This table highlights the potential of the piperazine scaffold in developing GPCR antagonists. The synthesis and evaluation of this compound analogs would be a logical step in the exploration of novel antagonists for these and other GPCRs.

Visualization of Experimental Workflows and Logical Relationships

To aid in the conceptualization of synthetic and screening processes, the following diagrams illustrate typical workflows.

References

- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]

Methodological & Application

Synthesis of (S)-1-Boc-3-isopropylpiperazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (S)-1-Boc-3-isopropylpiperazine, a valuable chiral building block in medicinal chemistry and drug discovery. The protocol outlines a two-stage synthetic route commencing from the readily available chiral starting material, (S)-valine. The first stage involves the synthesis of the key intermediate, (S)-2-isopropylpiperazine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group in the second stage to yield the final product.

Introduction

Chiral piperazine derivatives are prevalent scaffolds in a multitude of pharmaceutically active compounds. The specific stereochemistry and substitution pattern on the piperazine ring can significantly influence the biological activity and pharmacokinetic properties of a drug molecule. This compound, with its defined stereocenter and orthogonally protected nitrogen atoms, serves as a versatile intermediate for the synthesis of complex target molecules, allowing for selective functionalization at the N4 position. This protocol details a reliable and scalable method for its preparation.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

Stage 1: Synthesis of (S)-2-isopropylpiperazine from (S)-valine

(S)-valine is first reduced to the corresponding amino alcohol, (S)-valinol. The amino alcohol is then converted to a diamine precursor, which undergoes intramolecular cyclization to form (S)-2-isopropylpiperazine.

Stage 2: Boc Protection of (S)-2-isopropylpiperazine

The synthesized (S)-2-isopropylpiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the N1 nitrogen, affording the desired product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are indicative and may vary based on experimental conditions and scale.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1a | (S)-valinol | (S)-valine | 103.16 | 80-90 | >98 |

| 1b | (S)-2-isopropylpiperazine | (S)-valinol | 128.22 | 60-70 (over 2 steps) | >97 |

| 2 | This compound | (S)-2-isopropylpiperazine | 228.33 | 85-95 | >98 |

Experimental Protocols

Stage 1: Synthesis of (S)-2-isopropylpiperazine

Step 1a: Reduction of (S)-valine to (S)-valinol

This procedure is adapted from established methods for the reduction of amino acids.

Materials:

-

(S)-valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

15% w/v aqueous sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

(S)-valine (1.0 eq.) is added portion-wise to the stirred suspension at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.

-

The flask is cooled to 0 °C, and the reaction is quenched by the sequential and careful dropwise addition of water (in mL, equal to the mass of LiAlH₄ in g), followed by 15% aqueous sodium hydroxide solution (in mL, equal to the mass of LiAlH₄ in g), and finally water again (in mL, 3 times the mass of LiAlH₄ in g).

-

The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-valinol as a white solid or colorless oil.

Step 1b: Synthesis of (S)-2-isopropylpiperazine from (S)-valinol

This protocol is a general representation of the cyclization of an amino alcohol to a piperazine.

Materials:

-

(S)-valinol

-

N-(2-bromoethyl)phthalimide

-

Triethylamine (Et₃N)

-

Acetonitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-valinol (1.0 eq.) and triethylamine (2.5 eq.) in acetonitrile, N-(2-bromoethyl)phthalimide (1.1 eq.) is added. The mixture is heated to reflux and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried and concentrated.

-

The crude intermediate is dissolved in ethanol, and hydrazine hydrate (5.0 eq.) is added. The mixture is heated to reflux for 4 hours.

-

After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is acidified with concentrated HCl and then concentrated to dryness.

-

The residue is dissolved in water and washed with dichloromethane. The aqueous layer is then basified with a concentrated NaOH solution to pH > 12 and extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-2-isopropylpiperazine.

Stage 2: Synthesis of this compound

This procedure is based on standard Boc protection of amines.[1]

Materials:

-

(S)-2-isopropylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

(S)-2-isopropylpiperazine (1.0 eq.) is dissolved in dichloromethane in a round-bottom flask at 0 °C (ice bath).

-

Triethylamine (1.2 eq.) is added to the solution.

-

A solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane is added dropwise to the stirred reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound, typically as a white solid or a viscous oil. Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Overall synthetic workflow for this compound.

References

Application Notes and Protocols: Boc Protection of (S)-3-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the tert-butyloxycarbonyl (Boc) protection of the N1 nitrogen of (S)-3-isopropylpiperazine. This procedure is a critical step in the synthesis of various pharmaceutical intermediates, as the Boc group serves as a versatile protecting group, enabling selective functionalization of the second nitrogen atom in the piperazine ring.

Introduction

(S)-3-isopropylpiperazine is a valuable chiral building block in medicinal chemistry. The selective protection of one of the two secondary amine functionalities is often necessary to achieve desired synthetic outcomes. The Boc group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The primary challenge in the Boc protection of piperazine derivatives is achieving mono-protection over di-protection. This can be controlled by careful selection of reaction conditions.

Reaction Principle

The Boc protection of (S)-3-isopropylpiperazine involves the reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of Boc₂O, leading to the formation of a carbamate. A base is typically added to neutralize the acidic byproduct generated during the reaction. The steric hindrance of the isopropyl group at the 3-position is expected to influence the regioselectivity of the protection, favoring the less hindered N1 nitrogen.

Experimental Protocols

The following protocol is a standard and effective method for the mono-N-Boc protection of substituted piperazines and is adapted for (S)-3-isopropylpiperazine based on procedures for structurally similar compounds.[1]

Materials:

-

(S)-3-isopropylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-3-isopropylpiperazine (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

-

Addition of Base: Add triethylamine (1.1 equiv.) or sodium bicarbonate (2.0 equiv.) to the stirred solution at room temperature.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equiv.) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl (S)-3-isopropylpiperazine-1-carboxylate.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Isopropylpiperazine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine or Sodium Bicarbonate |

| Solvent | Dichloromethane or THF/Water |

| Reaction Time | 2-16 hours |

| Temperature | Room Temperature |

| Typical Yield | High |

| Purity | High after purification |

Logical Workflow

Caption: Experimental workflow for the Boc protection of (S)-3-isopropylpiperazine.

Signaling Pathway Diagram (Chemical Transformation)

References

Application Notes and Protocols: Deprotection of (S)-1-Boc-3-isopropylpiperazine with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-1-Boc-3-isopropylpiperazine using trifluoroacetic acid (TFA). The resulting compound, (S)-3-isopropylpiperazine, is a valuable chiral building block in the synthesis of various pharmaceutical agents.

Introduction

The Boc protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of primary and secondary amines. Its removal is a critical step in many synthetic routes. Acid-catalyzed cleavage is the most common method for Boc deprotection, with trifluoroacetic acid (TFA) being a frequently employed reagent due to its efficacy and volatility, which simplifies product isolation.[1][2][3] The reaction proceeds through protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][4]

This protocol outlines a standard and reliable procedure for the deprotection of this compound, yielding the corresponding TFA salt of (S)-3-isopropylpiperazine, which can then be neutralized to obtain the free amine.

Reaction Parameters and Data

The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound.

| Parameter | Value/Range | Notes |

| Starting Material | This compound | A white to off-white solid. |

| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution in a suitable solvent is typically used.[5] |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions.[5] |

| Concentration | 0.1 - 0.2 M | Based on the starting material.[6] |

| TFA Equivalents | 5 - 10 equivalents | Sufficient excess to drive the reaction to completion.[6] |

| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[5][6] |

| Reaction Time | 1 - 4 hours | Progress should be monitored by TLC or LC-MS.[5][6] |

| Work-up | Evaporation and Neutralization | Removal of excess acid and solvent followed by basification to obtain the free amine.[6] |

| Expected Yield | >90% | Typically high-yielding with proper execution. |

| Expected Purity | >95% | Often high purity is achieved after a simple work-up. |

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a standard and generally effective method for the N-Boc deprotection of this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected (S)-3-isopropylpiperazine as a free base.

Reaction Mechanism and Workflow

Boc Deprotection Signaling Pathway

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism.

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: Experimental workflow for Boc deprotection.

Troubleshooting and Considerations

-

Incomplete Deprotection: If the reaction does not go to completion, consider increasing the equivalents of TFA, extending the reaction time, or slightly increasing the reaction temperature.[1]

-

Side Reactions: The highly reactive tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites. While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger like triisopropylsilane (TIS) or anisole may be necessary to trap the tert-butyl cation.[1]

-

Trifluoroacetylation: In some cases, the newly deprotected amine can be acylated by a trifluoroacetyl group.[1] This is generally a minor side product but can be minimized by using the minimum necessary amount of TFA and ensuring a thorough work-up.

-

Work-up: The deprotected amine will exist as a trifluoroacetate salt after the initial reaction. It is crucial to perform a basic work-up to isolate the free amine.[6] If the free amine is highly water-soluble, multiple extractions with an organic solvent will be necessary to ensure a good recovery.

-

Alternative Acids: While TFA is effective, other acids like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) can also be used for Boc deprotection and may be advantageous if the trifluoroacetate salt is difficult to handle.[6]

References

Application Notes and Protocols for N-arylation of (S)-1-Boc-3-isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the N-arylation of (S)-1-Boc-3-isopropylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a sterically demanding isopropyl group at the 3-position of the piperazine ring presents unique challenges that can be addressed through the selection of appropriate catalytic systems and reaction conditions. The primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation, with microwave-assisted protocols offering significant advantages in terms of reaction time and efficiency.

Introduction

N-aryl piperazines are ubiquitous structural motifs in a vast array of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. The ability to efficiently and selectively introduce an aryl group onto the piperazine nitrogen is a critical step in the synthesis of these molecules. This compound is a chiral building block, and its N-arylation allows for the creation of diverse libraries of compounds for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for selective arylation at the other nitrogen atom.

The primary challenge in the N-arylation of this substrate is the steric hindrance imparted by the isopropyl group, which can significantly reduce reaction rates and yields. Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome this steric barrier and achieve high conversion to the desired product.

Key N-arylation Methodologies

Two principal catalytic methods are employed for the N-arylation of piperazine derivatives: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction efficiently.

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig N-arylation.

Experimental Protocol: Buchwald-Hartwig N-arylation (Conventional Heating)

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or a similar bulky biarylphosphine ligand)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the base (1.5-2.0 equivalents).

-

Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at 80-110 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig N-arylation

Microwave irradiation can significantly reduce reaction times from hours to minutes.[2][3]

Materials:

-

Same as for conventional heating.

Procedure:

-

To a microwave reaction vial, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-1.5 equivalents relative to palladium), base (1.5-2.0 equivalents), this compound (1.0 equivalent), and aryl halide (1.0-1.2 equivalents).

-

Add the anhydrous solvent.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat at a set temperature (typically 100-150 °C) for 10-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[4] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent developments with the use of ligands can facilitate the reaction under milder conditions. This method is particularly useful for the arylation with aryl iodides.

General Reaction Scheme:

Caption: General scheme for Ullmann N-arylation.

Experimental Protocol: Ullmann N-arylation

Materials:

-

This compound

-

Aryl iodide

-

Copper catalyst (e.g., CuI or CuBr)

-

Ligand (e.g., 1,10-phenanthroline or rac-BINOL)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the copper catalyst (10-20 mol%) and the ligand (15-30 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the base (2.0 equivalents).

-

Add this compound (1.5 equivalents) and the aryl iodide (1.0 equivalent).

-

Add the anhydrous solvent.

-

Heat the reaction mixture at 100-120 °C under an inert atmosphere for 24 hours or until completion.

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

Quantitative Data

The following table summarizes representative yields for the N-arylation of N-Boc-piperazine with various aryl iodides using a CuBr/rac-BINOL catalytic system.[4] It is important to note that the yields for the more sterically hindered this compound may be lower under similar conditions and would likely require further optimization.

| Entry | Aryl Iodide (Ar-I) | Product | Yield (%)[4] |

| 1 | Iodobenzene | N-Phenyl-1-Boc-piperazine | 71 |

| 2 | 1-Iodo-4-methylbenzene | N-(4-Methylphenyl)-1-Boc-piperazine | 60 |

| 3 | 1-Iodo-3-methylbenzene | N-(3-Methylphenyl)-1-Boc-piperazine | 36 |

| 4 | 1-Chloro-4-iodobenzene | N-(4-Chlorophenyl)-1-Boc-piperazine | 41 |

| 5 | 1-Iodo-4-methoxybenzene | N-(4-Methoxyphenyl)-1-Boc-piperazine | 72 |

| 6 | 1-Fluoro-4-iodobenzene | N-(4-Fluorophenyl)-1-Boc-piperazine | 60 |

| 7 | 1-Iodo-4-(trifluoromethyl)benzene | N-(4-(Trifluoromethyl)phenyl)-1-Boc-piperazine | 70 |

| 8 | 1-Chloro-2-iodobenzene | N-(2-Chlorophenyl)-1-Boc-piperazine | 71 |

| 9 | 1-Iodo-2-(trifluoromethyl)benzene | N-(2-(Trifluoromethyl)phenyl)-1-Boc-piperazine | 60 |

Experimental Workflow and Signaling Pathways

Experimental Workflow for Buchwald-Hartwig N-arylation

Caption: Workflow for Buchwald-Hartwig N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination catalytic cycle.

Conclusion

The N-arylation of this compound is a crucial transformation for the synthesis of a wide range of biologically active molecules. While the steric hindrance of the isopropyl group presents a challenge, this can be overcome by employing robust catalytic systems such as the Buchwald-Hartwig amination with bulky biarylphosphine ligands or the Ullmann condensation. Microwave-assisted protocols can further enhance the efficiency of these reactions. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the N-arylation of this important chiral building block for applications in drug discovery and development.

References